molecular formula C22H35NO3 B11554849 Nonyl 4-(hexanoylamino)benzoate

Nonyl 4-(hexanoylamino)benzoate

Cat. No.: B11554849
M. Wt: 361.5 g/mol
InChI Key: AVQXJMQTSYBGDO-UHFFFAOYSA-N
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Description

Nonyl 4-(hexanoylamino)benzoate, with the chemical formula C₁₆H₂₄O₂, is also known as nonyl benzoate. It falls under the category of benzoate esters. The compound consists of a nonyl group (a nine-carbon alkyl chain) attached to the benzoate moiety. Nonyl benzoate is commonly used as a plasticizer, fragrance ingredient, and UV absorber in various applications .

Preparation Methods

Synthetic Routes::

    Esterification:
    • Nonyl benzoate can be synthesized through the esterification of benzoic acid with nonanol (nonyl alcohol). The reaction typically occurs in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).
    • The chemical equation for this reaction is:

      Benzoic acid+Nonyl alcoholNonyl benzoate+Water\text{Benzoic acid} + \text{Nonyl alcohol} \rightarrow \text{Nonyl benzoate} + \text{Water} Benzoic acid+Nonyl alcohol→Nonyl benzoate+Water

Industrial Production::
  • Industrial production methods involve large-scale esterification processes using nonanol and benzoic acid. These methods ensure efficient production of nonyl benzoate for commercial use.

Chemical Reactions Analysis

Nonyl benzoate can undergo various reactions:

    Hydrolysis: Under acidic or alkaline conditions, nonyl benzoate can be hydrolyzed back into benzoic acid and nonanol.

    Substitution Reactions: The benzylic position in nonyl benzoate is susceptible to nucleophilic substitution reactions.

Scientific Research Applications

Nonyl benzoate finds applications in:

    Plasticizers: It enhances the flexibility and durability of plastics and polymers.

    Fragrance Industry: Nonyl benzoate contributes to fragrance formulations.

    UV Absorber: It absorbs UV radiation, making it useful in sunscreens and other UV-protective products.

Mechanism of Action

The exact mechanism by which nonyl benzoate exerts its effects depends on its specific application. For instance:

  • As a plasticizer , it improves the flexibility of polymer chains.
  • In fragrances , it contributes to scent stability and diffusion.

Comparison with Similar Compounds

Nonyl benzoate is unique due to its specific alkyl chain length and its role as both a plasticizer and a fragrance ingredient. Similar compounds include other benzoate esters and alkyl benzoates.

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

nonyl 4-(hexanoylamino)benzoate

InChI

InChI=1S/C22H35NO3/c1-3-5-7-8-9-10-12-18-26-22(25)19-14-16-20(17-15-19)23-21(24)13-11-6-4-2/h14-17H,3-13,18H2,1-2H3,(H,23,24)

InChI Key

AVQXJMQTSYBGDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC

Origin of Product

United States

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